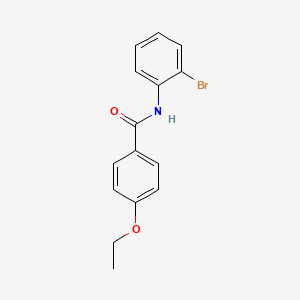
1,5-Diphényl-1H-1,2,3-triazole
Vue d'ensemble
Description
WL-109943 est un composé de phénylamino-pyrimidine connu pour ses effets inhibiteurs sur les protéines kinases, en particulier les kinases JAK2 . Ces composés sont importants dans le traitement de diverses maladies, notamment les maladies immunologiques et inflammatoires, les maladies hyperprolifératives telles que le cancer, les maladies virales, les maladies métaboliques et les maladies vasculaires .
Applications De Recherche Scientifique
WL-109943 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of phenyl amino pyrimidine compounds in various chemical reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways, particularly those involving JAK2 kinases.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammatory diseases, and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinases .
Mécanisme D'action
Target of Action
1,5-Diphenyl-1H-1,2,3-triazole is a type of 1,2,3-triazole derivative. These compounds have been tested as inhibitors of Rho GTPases, which play a crucial role in hyperproliferative and neoplastic diseases . The overexpression or hyperactive expression of Rac and Cdc42 GTPases is one of the mechanisms of cancer signaling and metastasis .
Mode of Action
The 1,2,3-triazole ring interacts with the amino acids present in the active site of its targets, such as EGFR receptors . This interaction involves various mechanisms like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
1,2,3-Triazoles are known to affect various biochemical pathways due to their diverse biological activities . For instance, they have been shown to inhibit both AChE and BuChE activities . They also have the potential to inhibit the transformation between the enol and keto forms after excited-state proton transfer .
Pharmacokinetics
Triazole compounds in general are known for their excellent electronic properties, which have diagnostic potential in the fields of organic electronics and organic photovoltaics . They are also known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the action of 1,5-Diphenyl-1H-1,2,3-triazole is largely dependent on its target. For instance, when it inhibits Rho GTPases, it can potentially disrupt cancer signaling and metastasis . When it interacts with EGFR receptors, it can affect various cellular processes .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,5-Diphenyl-1H-1,2,3-triazole plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, 1,5-Diphenyl-1H-1,2,3-triazole can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their conformations . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 1,5-Diphenyl-1H-1,2,3-triazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,5-Diphenyl-1H-1,2,3-triazole can activate or inhibit specific signaling cascades, leading to altered cellular responses . It also affects the transcription of certain genes, either upregulating or downregulating their expression . Furthermore, this compound can modulate metabolic pathways, impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 1,5-Diphenyl-1H-1,2,3-triazole exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . For instance, 1,5-Diphenyl-1H-1,2,3-triazole can inhibit enzyme activity by occupying the active site and preventing substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,5-Diphenyl-1H-1,2,3-triazole over time are critical factors in its biochemical applications. In laboratory settings, this compound has been shown to maintain its stability under various conditions, although it may degrade over extended periods . Long-term studies have revealed that 1,5-Diphenyl-1H-1,2,3-triazole can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are essential considerations for its use in research and therapeutic contexts.
Dosage Effects in Animal Models
The effects of 1,5-Diphenyl-1H-1,2,3-triazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition or improved metabolic regulation . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects of 1,5-Diphenyl-1H-1,2,3-triazole is crucial for its safe and effective application in biomedical research.
Metabolic Pathways
1,5-Diphenyl-1H-1,2,3-triazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, thereby altering the levels of specific metabolites . For example, 1,5-Diphenyl-1H-1,2,3-triazole has been shown to inhibit enzymes involved in carbohydrate metabolism, leading to changes in glucose levels . These interactions highlight the compound’s potential as a metabolic regulator.
Transport and Distribution
The transport and distribution of 1,5-Diphenyl-1H-1,2,3-triazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in particular cellular compartments . Additionally, 1,5-Diphenyl-1H-1,2,3-triazole can bind to proteins that facilitate its distribution throughout the body . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,5-Diphenyl-1H-1,2,3-triazole is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 1,5-Diphenyl-1H-1,2,3-triazole within these compartments can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Méthodes De Préparation
Les conditions de réaction impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour garantir l'obtention du produit souhaité avec une pureté et un rendement élevés . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts .
Analyse Des Réactions Chimiques
WL-109943 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de phénylamino-pyrimidine substitués .
Applications de la recherche scientifique
WL-109943 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier le comportement des composés de phénylamino-pyrimidine dans diverses réactions chimiques.
Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation, en particulier celles impliquant les kinases JAK2.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, les maladies inflammatoires et les troubles métaboliques.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les protéines kinases .
Mécanisme d'action
WL-109943 exerce ses effets en inhibant l'activité des kinases JAK2, qui sont impliquées dans divers processus cellulaires tels que la croissance cellulaire, la différenciation et la réponse immunitaire . L'inhibition des kinases JAK2 perturbe ces processus, conduisant à la suppression des voies associées à la maladie. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation JAK-STAT, qui joue un rôle crucial dans la médiation des effets des cytokines et des facteurs de croissance .
Comparaison Avec Des Composés Similaires
WL-109943 est unique par rapport aux autres composés de phénylamino-pyrimidine en raison de son inhibition sélective des kinases JAK2 . Des composés similaires incluent :
Ruxolitinib : Un autre inhibiteur de JAK2 utilisé dans le traitement de la myélofibrose et de la polycythémie vraie.
Tofacitinib : Un inhibiteur de JAK utilisé pour traiter la polyarthrite rhumatoïde et d'autres affections inflammatoires.
Baricitinib : Un inhibiteur de JAK1 et JAK2 utilisé pour traiter la polyarthrite rhumatoïde
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leur sélectivité et leurs applications thérapeutiques, soulignant l'unicité de WL-109943 dans le ciblage spécifique des kinases JAK2 .
Propriétés
IUPAC Name |
1,5-diphenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-15-16-17(14)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHTARDQMFJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299888 | |
| Record name | 1,5-Diphenyl-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643811 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4874-85-5 | |
| Record name | 1,2,3-Triazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Diphenyl-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying triazole-based phosphine ligands like those mentioned in the research?
A1: Triazole-based phosphine ligands are of interest in organometallic chemistry due to their potential applications in catalysis. [] These ligands can coordinate to transition metals, influencing the reactivity and selectivity of the metal center in catalytic reactions. By modifying the substituents on the triazole and phosphorus atoms, researchers can fine-tune the electronic and steric properties of the ligands, potentially leading to more efficient and selective catalysts for various organic transformations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
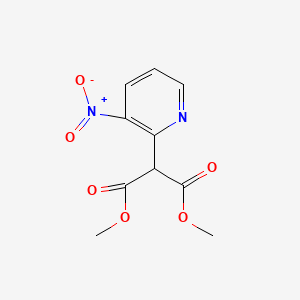
![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)
![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)


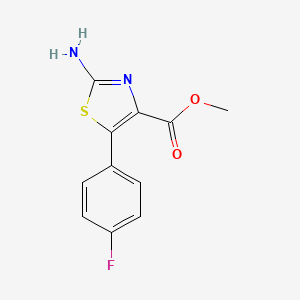
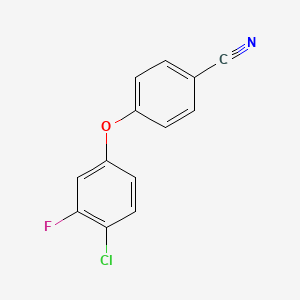
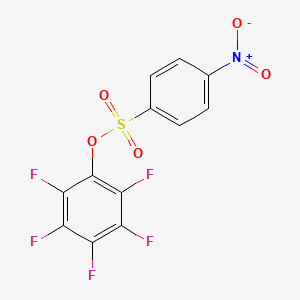
![Methyl 5-[(diethylamino)methyl]-2-furoate](/img/structure/B1362358.png)
